2-Cyclohexylpropane-1-sulfonamide 2-Cyclohexylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645976
InChI: InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol

2-Cyclohexylpropane-1-sulfonamide

CAS No.:

Cat. No.: VC17645976

Molecular Formula: C9H19NO2S

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexylpropane-1-sulfonamide -

Specification

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
IUPAC Name 2-cyclohexylpropane-1-sulfonamide
Standard InChI InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12)
Standard InChI Key GGNZEGFYNBRTHO-UHFFFAOYSA-N
Canonical SMILES CC(CS(=O)(=O)N)C1CCCCC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-cyclohexylpropane-1-sulfonamide is C9H19NO2S\text{C}_9\text{H}_{19}\text{NO}_2\text{S}, featuring a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) attached to a propane chain substituted with a cyclohexyl moiety at the second carbon. This structure confers both hydrophobicity (from the cyclohexyl group) and polarity (from the sulfonamide), enabling interactions with diverse biological targets.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC9H19NO2S\text{C}_9\text{H}_{19}\text{NO}_2\text{S}
Molecular Weight205.32 g/mol
Functional GroupsSulfonamide, Cyclohexyl
PolarityAmphiphilic

Synthesis and Modification Strategies

Classical Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 2-cyclohexylpropane-1-sulfonamide, a plausible route involves:

  • Sulfonyl Chloride Preparation: Reacting 2-cyclohexylpropane-1-thiol with chlorine gas under oxidative conditions to form 2-cyclohexylpropane-1-sulfonyl chloride.

  • Ammonolysis: Treating the sulfonyl chloride with aqueous ammonia to yield the sulfonamide .

Advanced Methods

Recent advancements in sulfonamide synthesis, such as the use of sulfinylamine reagents (e.g., t-BuONSO), enable direct coupling of organometallic reagents with sulfonamide precursors. This one-step process, demonstrated for primary sulfonamides, could be adapted for 2-cyclohexylpropane-1-sulfonamide by employing a cyclohexylpropyl Grignard reagent .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantageCitation
Classical Ammonolysis60–75Simplicity
Sulfinylamine Route80–90Single-step, high efficiency

Reactivity and Functional Applications

Electrophilic Reactivity

The sulfonamide group acts as an electrophile, participating in nucleophilic substitutions. For example, the nitrogen atom can undergo alkylation or acylation to produce secondary sulfonamides, which are prevalent in drug design .

Biological Interactions

Sulfonamides inhibit enzymes by mimicking substrate transition states. The cyclohexyl group in 2-cyclohexylpropane-1-sulfonamide may enhance binding to hydrophobic enzyme pockets, a mechanism observed in cyclic sulfonamide inhibitors of SARS-CoV-2 .

Biomedical Relevance and Research Findings

Enzyme Inhibition

Sulfonamides are established carbonic anhydrase inhibitors. Molecular docking studies suggest that the cyclohexyl group in 2-cyclohexylpropane-1-sulfonamide could stabilize interactions with isoform-specific residues, potentially improving selectivity .

Table 3: Bioactivity of Selected Sulfonamides

CompoundTargetIC50_{50}Selectivity IndexCitation
Cyclic Sulfonamide 13cSARS-CoV-20.88 μM30.7
N-(2-Aminocyclopropyl)propane-1-sulfonamideEnzymesN/AN/A

Future Directions

  • Synthetic Optimization: Explore t-BuONSO-mediated routes to improve yield and purity .

  • Biological Screening: Evaluate inhibitory activity against carbonic anhydrases, viral proteases, and bacterial dihydropteroate synthase.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability, leveraging insights from cyclic sulfonamide derivatives .

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